“2-(1,3-Benzodioxol-5-ylamino)ethanol” is also known as "HYDROXYETHYL-3,4-METHYLENEDIOXYANILINE HCL" . It is a mono-constituent substance of organic origin .
The molecular formula of “2-(1,3-Benzodioxol-5-ylamino)ethanol” is C9H11NO3.ClH . The InChI code is 1S/C9H11NO3.ClH/c11-4-3-10-7-1-2-8-9(5-7)13-6-12-8;/h1-2,5,10-11H,3-4,6H2;1H .
“2-(1,3-Benzodioxol-5-ylamino)ethanol” is a light-yellow to yellow powder or crystals . It has a molecular weight of 217.65 .
2-(1,3-Benzodioxol-5-ylamino)ethanol is a chemical compound that belongs to the class of benzodioxole derivatives. It is characterized by its unique molecular structure, which includes a benzodioxole ring and an aminoethanol moiety. The compound is recognized for its potential biological activities, particularly in the field of medicinal chemistry.
2-(1,3-Benzodioxol-5-ylamino)ethanol is classified as an organic compound and more specifically as an amino alcohol. It has been studied for its pharmacological properties and potential applications in drug development.
The synthesis of 2-(1,3-Benzodioxol-5-ylamino)ethanol typically involves multiple steps:
The synthesis may require specific catalysts and controlled conditions to optimize yield and purity. For example, reflux conditions are commonly employed during the reaction phases to facilitate interaction between reactants .
Key structural data include:
2-(1,3-Benzodioxol-5-ylamino)ethanol can participate in various chemical reactions:
For oxidation, potassium permanganate or chromium trioxide may be used as oxidizing agents. In reduction processes, sodium borohydride or lithium aluminum hydride are typical reducing agents .
The mechanism of action for 2-(1,3-Benzodioxol-5-ylamino)ethanol involves its interaction with various biological targets, particularly in cancer research. It has been shown to induce apoptosis in cancer cell lines by modulating cell cycle progression and influencing metabolic pathways.
Notably, studies have indicated that this compound exhibits growth inhibition properties against certain human cancer cell lines with IC50 values generally below 5 μM .
The compound appears as a white to off-white solid at room temperature. It is soluble in polar solvents such as water and ethanol.
The chemical properties include:
2-(1,3-Benzodioxol-5-ylamino)ethanol has several potential applications in scientific research:
The 1,3-benzodioxole moiety—characterized by a fused benzene ring with adjacent oxygen atoms at positions 1 and 3—has been a cornerstone in natural product chemistry and drug discovery since the late 19th century. This scaffold emerged prominently through isolation of compounds like safrole (from sassafras oil) and piperonal (from heliotrope), which demonstrated intrinsic bioactivity and served as synthetic precursors for early pharmaceuticals [2] [10]. The methylenedioxy (-O-CH₂-O-) bridge confers metabolic stability and influences electronic properties, enabling optimal interactions with biological targets such as enzymes and receptors [5] [9].
By the mid-20th century, benzodioxole derivatives were systematically explored for therapeutic applications. Key milestones included:
Table 1: Natural and Early Synthetic Benzodioxole Derivatives with Therapeutic Significance
Compound | Source/Synthetic Era | Biological Activity | Structural Feature |
---|---|---|---|
Safrole | Natural (Sassafras oil) | Precursor for MDMA, flavoring agent | 5-Allyl-1,3-benzodioxole |
Piperonal | Natural (Heliotrope) | Antispasmodic, fragrance | 1,3-Benzodioxole-5-carbaldehyde |
Homopiperonyl alcohol | Early synthetic | NSAID intermediate | 2-(1,3-Benzodioxol-5-yl)ethanol |
Thiabendazole (modified) | 1960s | Anthelmintic, antifungal | Benzodioxole-fused thiazole |
The strategic incorporation of aminoethanol side chains—as in 2-(1,3-benzodioxol-5-ylamino)ethanol—arose from observations that such polar groups improved water solubility and target engagement in neurotransmitter analogs (e.g., adrenergic agonists) [8] [9]. This hybrid architecture merged the pharmacokinetic advantages of benzodioxoles with the pharmacodynamic flexibility of aminoethyl motifs.
The synthesis of 2-(1,3-Benzodioxol-5-ylamino)ethanol and analogs relied on adapting classical organic transformations to incorporate benzodioxole constraints. Two primary strategies dominated early efforts:
Reductive Amination
This method employed 1,3-benzodioxole-5-carbaldehyde (piperonal) or ketones reacting with 2-aminoethanol under reducing conditions:
Piperonal + NH₂CH₂CH₂OH → NaBH₄/MeOH → 2-(1,3-Benzodioxol-5-ylamino)ethanol
Key challenges included chemoselectivity (over-reduction of aldehydes) and byproduct formation (imine oligomerization). Solvent-controlled protocols using borohydride in methanol at 0°C improved yields to 60–75% [6] [8].
Nucleophilic Substitution
Electron-deficient benzodioxole halides (e.g., 5-fluorobenzodioxole) underwent SNAr reactions with aminoethanol:
5-Fluoro-1,3-benzodioxole + NH₂CH₂CH₂OH → K₂CO₃/DMF → Target compound
This route was limited by poor reactivity of aryl halides toward aliphatic amines, necessitating high temperatures (100–120°C) and phase-transfer catalysts [6].
Table 2: Comparison of Early Synthetic Methods for Aryl-Aminoethanols
Method | Reagents/Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Reductive Amination | R-CHO + NH₂CH₂CH₂OH/NaBH₄ | 60–75% | One-pot, mild conditions | Competing alcohol reduction |
Nucleophilic Substitution | Ar-X + NH₂CH₂CH₂OH/K₂CO₃ | 40–55% | No reducing agents | High temp., low selectivity |
Epoxide Ring-Opening | Ar-NH₂ + Ethylene oxide/acid | 70–85% | High atom economy | Pressure equipment required |
A third approach involved epoxide ring-opening by benzodioxol-5-ylamine, though the amine precursor’s accessibility was problematic. Innovations in heterocyclic synthesis—such as Sonogashira coupling to install alkynyl tethers later reduced to ethanol chains—offered improved regiocontrol [3] [6]. For instance, Pd-catalyzed coupling of 5-iodobenzodioxole with propargyl alcohol, followed by partial hydrogenation, delivered key intermediates for aminoethanol derivatization [6].
Early structural characterization relied on spectroscopic techniques (IR, NMR) and X-ray crystallography. The electron-rich benzodioxole ring caused distinct upfield shifts for methylenedioxy protons (δ 5.90–6.10 ppm in ¹H NMR), while aminoethanol chains showed diagnostic –CH₂NH– (δ 2.70–3.10 ppm) and –CH₂OH (δ 3.50–3.80 ppm) signals [4] [8]. These data confirmed successful hybridization of the pharmacophores.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7